molecular formula C8H6N4 B12567977 6H-1,3,6,8a-Tetraazaacenaphthylene CAS No. 270085-84-2

6H-1,3,6,8a-Tetraazaacenaphthylene

Cat. No.: B12567977
CAS No.: 270085-84-2
M. Wt: 158.16 g/mol
InChI Key: BMBAUFUAMVZKJS-UHFFFAOYSA-N
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Description

6H-1,3,6,8a-Tetraazaacenaphthylene is a heterocyclic compound that features a unique structure with four nitrogen atoms incorporated into a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,6,8a-Tetraazaacenaphthylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 2,4-dichlorophenyl derivatives with suitable amines under high-temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6H-1,3,6,8a-Tetraazaacenaphthylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6H-1,3,6,8a-Tetraazaacenaphthylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-1,3,6,8a-Tetraazaacenaphthylene involves its interaction with molecular targets such as receptors and enzymes. For instance, it acts as an antagonist to corticotropin-releasing factor receptors, thereby modulating the stress response in biological systems . The compound’s structure allows it to bind effectively to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 6H-1,3,6,8a-Tetraazaacenaphthylene stands out due to its specific structural configuration, which imparts unique binding properties and reactivity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research domains.

Properties

CAS No.

270085-84-2

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene

InChI

InChI=1S/C8H6N4/c1-2-9-7-5-11-12-4-3-10-6(1)8(7)12/h1-5,9H

InChI Key

BMBAUFUAMVZKJS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C3C1=NC=CN3N=C2

Origin of Product

United States

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